molecular formula C12H9ClO2 B5845412 5-(2-chloro-3-methylphenyl)furan-2-carbaldehyde

5-(2-chloro-3-methylphenyl)furan-2-carbaldehyde

Cat. No.: B5845412
M. Wt: 220.65 g/mol
InChI Key: BTKDLQNHNFWAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chloro-3-methylphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9ClO2 It is a derivative of furan, a heterocyclic organic compound, and contains a chloro-methylphenyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-(2-chloro-3-methylphenyl)furan-2-carbaldehyde involves the reaction of 5-methylfuran-2-carbaldehyde with chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-3-methylphenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 5-(2-chloro-3-methylphenyl)furan-2-carboxylic acid.

    Reduction: 5-(2-chloro-3-methylphenyl)furan-2-methanol.

    Substitution: 5-(2-methoxy-3-methylphenyl)furan-2-carbaldehyde.

Scientific Research Applications

5-(2-chloro-3-methylphenyl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-chloro-3-methylphenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro-methylphenyl group may enhance the compound’s binding affinity to certain targets, increasing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorophenyl)furan-2-carbaldehyde
  • 5-(3-methylphenyl)furan-2-carbaldehyde
  • 5-(2-chloro-4-methylphenyl)furan-2-carbaldehyde

Uniqueness

5-(2-chloro-3-methylphenyl)furan-2-carbaldehyde is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can influence its reactivity and binding properties. This structural arrangement may result in distinct chemical and biological activities compared to its analogs.

Properties

IUPAC Name

5-(2-chloro-3-methylphenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c1-8-3-2-4-10(12(8)13)11-6-5-9(7-14)15-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKDLQNHNFWAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(O2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.